
1-(4-Fluorobenzyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14FNO . It is also known as 3-(4-fluorobenzyl)pyrrolidin-3-ol hydrochloride and ®-1-(4-fluorobenzyl)pyrrolidin-3-ol . The average mass of this compound is 195.233 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a fluorobenzyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.23 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives are extensively utilized in medicinal chemistry to design compounds for treating human diseases. The interest in this scaffold is due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Pyrrolidine rings, including various derivatives like pyrrolizines and pyrrolidine-2,5-diones, have been reported for their target selectivity and bioactivity. Research has shown that the different stereoisomers of the pyrrolidine ring can lead to diverse biological profiles in drug candidates, indicating the critical role of this structure in developing new therapeutics with varied biological effects (Li Petri et al., 2021).
Influence of Metals on Biological Ligands
The interaction between metals and biologically important molecules, including pyrrolidine derivatives, has been a subject of study. Research involving spectroscopic techniques has revealed how metals can influence the electronic system of ligands, affecting their reactivity and stability. Understanding these interactions is crucial for predicting the behavior of metal-ligand complexes in biological systems, which is essential for developing new compounds with therapeutic applications (Lewandowski et al., 2005).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
The study of pyrrolizidine alkaloids, particularly in the context of their biosynthesis and diversity, provides insights into the evolution and plasticity of secondary metabolite pathways. These compounds form powerful defense mechanisms against herbivores and are characterized by significant variation in their profiles. This research underscores the importance of understanding the biosynthetic pathways and molecular diversity of pyrrolidine-based compounds for exploiting their potential in drug development (Langel et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQPMJBQFEEMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

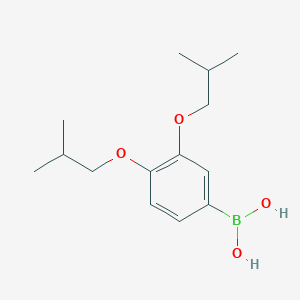
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
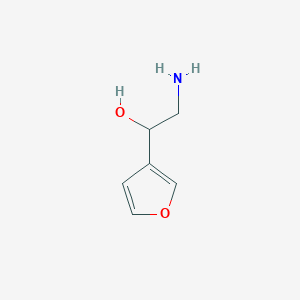
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)


![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)
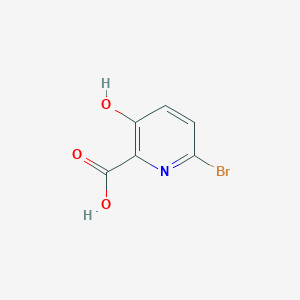

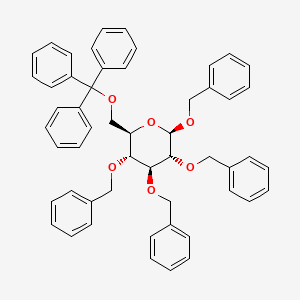

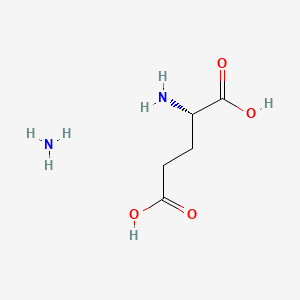
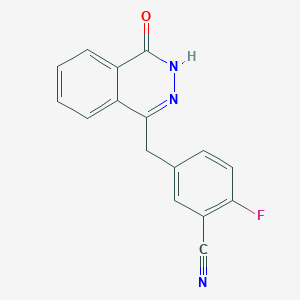
![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)